Ceefourin 1: A Selective Inhibitor of Multidrug Resistance Protein 4 (MRP4)
Ceefourin 1: A Selective Inhibitor of Multidrug Resistance Protein 4 (MRP4)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Ceefourin 1, a potent and selective small-molecule inhibitor of the Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette subfamily C member 4 (ABCC4). MRP4 is an important transporter involved in the efflux of a wide array of endogenous signaling molecules and xenobiotics, making it a significant target in various physiological and pathological processes. The lack of specific inhibitors has long been a hurdle in studying the precise functions of MRP4.[1][2] The discovery of Ceefourin 1 has provided a valuable tool for elucidating the roles of MRP4 and presents a potential therapeutic agent.[1][2]
Introduction to MRP4 (ABCC4)
MRP4 is a member of the ATP-binding cassette (ABC) transporter superfamily, which utilizes the energy from ATP hydrolysis to transport substrates across cellular membranes.[3] It is expressed in various tissues, including the kidneys, liver, brain, and platelets.[4] The localization of MRP4 can be tissue-dependent, appearing on either the apical or basolateral membrane of polarized cells.[4]
MRP4 is known to transport a diverse range of substrates, including:
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Eicosanoids: Prostaglandins and leukotrienes
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Bile acids and conjugated steroids [5]
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Antiviral and anticancer drugs: such as 6-mercaptopurine (6-MP)[3][7]
Given its role in transporting key signaling molecules and drugs, MRP4 is implicated in numerous physiological processes and diseases, including platelet function, inflammation, and multidrug resistance in cancer.[3][5][8]
Discovery and Characterization of Ceefourin 1
Ceefourin 1 was identified through a high-throughput screening (HTS) of a diverse small-molecule library as a potent and selective inhibitor of MRP4.[1][3] It is a benzothiazole-containing compound that has demonstrated greater potency in cellular assays compared to the commonly used but less specific MRP inhibitor, MK-571.[1][2][7]
The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of Ceefourin 1.
Table 1: Inhibitory Potency of Ceefourin 1 against MRP4
| Assay Type | Substrate | Cell Line | IC50 (µM) | Reference |
| D-luciferin Efflux | D-luciferin | HEK293 | 1.5 | [9] |
| Cellular Viability | - | HEK293 | 2.5 | [9] |
| Apoptosis Induction (in combination with 6-MP) | 6-Mercaptopurine | Jurkat | 0.1 (effective concentration) | [10] |
Table 2: Selectivity Profile of Ceefourin 1
Ceefourin 1 exhibits high selectivity for MRP4 over other major ABC transporters.[1][2][9]
| Transporter | Common Name | Inhibition by Ceefourin 1 | Reference |
| ABCB1 | P-gp | No significant inhibition | [1][2][9] |
| ABCG2 | BCRP | No significant inhibition | [1][2][9] |
| ABCC1 | MRP1 | No significant inhibition | [1][2][9] |
| ABCC2 | MRP2 | Not specified | |
| ABCC3 | MRP3 | No significant inhibition | [11] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Property | Observation | Reference |
| Cellular Toxicity | Low in various normal and cancer cell lines (IC50 > 50 µM) | [9] |
| Microsomal Stability | High | [1][2] |
| Acid Stability | High | [1][2] |
Mechanism of Action and Impact on Signaling Pathways
Ceefourin 1 acts by directly inhibiting the transport function of MRP4. By blocking the efflux of MRP4 substrates, it leads to their intracellular accumulation. This is particularly significant for signaling molecules like cAMP. The inhibition of cAMP efflux by Ceefourin 1 has been shown to activate downstream signaling pathways, such as the PKA-CREB pathway, which can influence cellular processes like proliferation and apoptosis.[6][10][12]
In the context of cancer, by preventing the efflux of chemotherapeutic drugs that are MRP4 substrates (e.g., 6-mercaptopurine), Ceefourin 1 can sensitize cancer cells to these agents, thereby reversing multidrug resistance.[7][10]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of MRP4 inhibitors. The following sections outline the key experimental protocols used in the characterization of Ceefourin 1.
The identification of Ceefourin 1 was accomplished using a cell-based HTS assay.
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Principle: This assay measures the efflux of a fluorescent MRP4 substrate from cells overexpressing the transporter. Inhibitors of MRP4 will block this efflux, leading to intracellular accumulation of the fluorescent substrate.
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Cell Line: HEK293 cells stably overexpressing human MRP4 (HEK293/MRP4).
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Substrate: A fluorescent substrate of MRP4, such as D-luciferin.[9]
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Procedure:
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Seed HEK293/MRP4 cells in 96-well or 384-well plates.
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Allow cells to attach overnight.
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Pre-incubate the cells with the compounds from the chemical library (e.g., at a final concentration of 10 µM).
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Add the fluorescent MRP4 substrate to all wells.
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Incubate for a defined period to allow for substrate uptake and efflux.
-
Wash the cells to remove the extracellular substrate.
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Measure the intracellular fluorescence using a plate reader.
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Compounds that result in a significant increase in intracellular fluorescence are identified as potential MRP4 inhibitors.
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This in vitro assay directly measures the transport of a substrate into membrane vesicles containing high concentrations of the transporter.
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Principle: Inside-out membrane vesicles are prepared from cells overexpressing MRP4. The ATP-dependent uptake of a radiolabeled or fluorescent substrate into these vesicles is measured in the presence and absence of the test compound.
-
Materials:
-
Procedure:
-
Incubate the membrane vesicles with the radiolabeled substrate and the test compound at various concentrations.
-
Initiate the transport reaction by adding ATP. A parallel reaction with AMP is run as a negative control.
-
Incubate at 37°C for a specific time.
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Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate.
-
Wash the filters to remove any unbound substrate.
-
Measure the radioactivity retained on the filters (representing the substrate transported into the vesicles) using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the ATP-dependent transport in the presence of the inhibitor to the control.
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This assay determines the ability of an MRP4 inhibitor to enhance the cytotoxicity of a chemotherapeutic drug that is an MRP4 substrate.
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Principle: Cancer cells that are resistant to a particular drug due to MRP4-mediated efflux are treated with the drug in the presence or absence of the MRP4 inhibitor. A successful inhibitor will increase the drug's potency.
-
Cell Line: A cancer cell line known to overexpress MRP4 and be resistant to an MRP4 substrate drug (e.g., Jurkat cells and 6-mercaptopurine).[7][10]
-
Procedure:
-
Seed the cells in 96-well plates.
-
Treat the cells with a range of concentrations of the chemotherapeutic drug (e.g., 6-MP) alone, Ceefourin 1 alone, or a combination of both.
-
Incubate for a period appropriate to induce cell death (e.g., 24-72 hours).
-
Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Compare the IC50 value of the chemotherapeutic drug in the presence and absence of Ceefourin 1 to determine the degree of chemosensitization.
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Potential Applications and Future Directions
The high selectivity and potency of Ceefourin 1 make it a valuable research tool for investigating the diverse physiological and pathophysiological roles of MRP4. Its ability to modulate intracellular signaling and reverse multidrug resistance also suggests significant therapeutic potential.
-
Oncology: Ceefourin 1 could be used as an adjuvant therapy to enhance the efficacy of existing anticancer drugs that are substrates of MRP4, particularly in tumors where MRP4 is overexpressed.[3] It has been shown to induce apoptosis in acute myeloid leukemia (AML) cells.[12]
-
Cardiovascular Disease: Given MRP4's role in platelet function and the transport of signaling molecules involved in cardiovascular homeostasis, selective MRP4 inhibitors could have applications in thrombotic disorders.[8]
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Inflammation: By modulating the transport of eicosanoids, MRP4 inhibitors may offer a novel approach to treating inflammatory conditions.
Future research should focus on the in vivo characterization of Ceefourin 1, including its pharmacokinetic and pharmacodynamic properties, to fully assess its therapeutic potential. Further studies are also warranted to explore its effects in various disease models.
References
- 1. High-throughput screening identifies Ceefourin 1 and Ceefourin 2 as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRP4 transporter - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Multidrug resistance protein 4 (MRP4/ABCC4): a versatile efflux transporter for drugs and signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multidrug resistance-associated protein 4 regulates cAMP-dependent signaling pathways and controls human and rat SMC proliferation - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. Specific inhibition of the transporter MRP4/ABCC4 affects multiple signaling pathways and thrombus formation in human platelets | Haematologica [haematologica.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ceefourin-1, a MRP4/ABCC4 inhibitor, induces apoptosis in AML cells enhanced by histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
